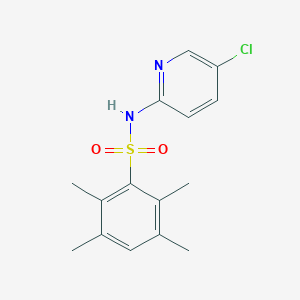![molecular formula C13H18BrNO3S B226173 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine, also known as BMS-986163, is a novel small molecule that has been developed as an inhibitor of the CCR8 chemokine receptor. Chemokine receptors are involved in various physiological and pathological processes, including inflammation, immune response, and cancer progression. CCR8 is a chemokine receptor that is expressed on various immune cells and has been implicated in the pathogenesis of several diseases, including asthma, allergic rhinitis, and cancer.
Wirkmechanismus
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine is a selective inhibitor of the CCR8 chemokine receptor. CCR8 is a G protein-coupled receptor that is activated by the chemokine CCL1. Upon activation, CCR8 induces various signaling pathways, including the activation of PI3K/Akt and MAPK/ERK pathways, leading to the migration and invasion of immune cells and cancer cells. 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine binds to the extracellular domain of CCR8 and prevents the binding of CCL1, thereby inhibiting the downstream signaling pathways and the migration and invasion of immune cells and cancer cells.
Biochemical and physiological effects:
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of asthma and allergic rhinitis, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to reduce airway inflammation and hyperresponsiveness, as well as the infiltration of immune cells, including T cells and eosinophils, into the airways. In animal models of cancer, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to inhibit tumor growth and metastasis, as well as the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has several advantages and limitations for lab experiments. One advantage is its selectivity for CCR8, which allows for the specific inhibition of CCR8-mediated signaling pathways without affecting other chemokine receptors. Another advantage is its potency, which allows for the use of lower concentrations of the compound in lab experiments. However, one limitation is the lack of clinical data on the safety and efficacy of the compound in humans, which limits its translational potential.
Zukünftige Richtungen
There are several future directions for the development and application of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine. One direction is the further investigation of its therapeutic potential in various diseases, including asthma, allergic rhinitis, and cancer. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its bioavailability, half-life, and selectivity for CCR8. Furthermore, the development of novel drug delivery systems, such as nanoparticles or liposomes, may improve the targeted delivery and efficacy of the compound in vivo.
Synthesemethoden
The synthesis of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been described in a patent application by Bristol-Myers Squibb. The synthesis involves the reaction of 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride with piperidine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group by the piperidine nitrogen, resulting in the formation of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been investigated for its potential therapeutic applications in various diseases, including asthma, allergic rhinitis, and cancer. CCR8 is expressed on various immune cells, including T cells, eosinophils, and dendritic cells, and has been implicated in the pathogenesis of asthma and allergic rhinitis. In preclinical studies, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to inhibit CCR8-mediated chemotaxis of T cells and eosinophils, leading to a reduction in airway inflammation and hyperresponsiveness in animal models of asthma and allergic rhinitis.
In addition, CCR8 has been found to be overexpressed in various types of cancer, including breast cancer, melanoma, and prostate cancer. In preclinical studies, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to inhibit the migration and invasion of cancer cells, leading to a reduction in tumor growth and metastasis in animal models of cancer.
Eigenschaften
Produktname |
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine |
|---|---|
Molekularformel |
C13H18BrNO3S |
Molekulargewicht |
348.26 g/mol |
IUPAC-Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-8-11(14)12(18-2)9-13(10)19(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LYCPKIBAWGATDR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)







